molecular formula C66H105N5O16 B13842660 (25R,52R)-52-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-25-(tert-butoxycarbonyl)-2,2-dimethyl-4,23,28,37,46-pentaoxo-3,32,35,41,44-pentaoxa-24,29,38,47-tetraazatripentacontan-53-oic acid

(25R,52R)-52-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-25-(tert-butoxycarbonyl)-2,2-dimethyl-4,23,28,37,46-pentaoxo-3,32,35,41,44-pentaoxa-24,29,38,47-tetraazatripentacontan-53-oic acid

Cat. No.: B13842660
M. Wt: 1224.6 g/mol
InChI Key: YWLOWAZATOAHDO-JBFSERFOSA-N
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Description

(25R,52R)-52-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-25-(tert-butoxycarbonyl)-2,2-dimethyl-4,23,28,37,46-pentaoxo-3,32,35,41,44-pentaoxa-24,29,38,47-tetraazatripentacontan-53-oic acid is a complex organic compound with a highly intricate structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

The synthesis of (25R,52R)-52-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-25-(tert-butoxycarbonyl)-2,2-dimethyl-4,23,28,37,46-pentaoxo-3,32,35,41,44-pentaoxa-24,29,38,47-tetraazatripentacontan-53-oic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include protecting groups such as tert-butoxycarbonyl and fluorenylmethyloxycarbonyl, which help to control the reactivity of the compound during synthesis. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

(25R,52R)-52-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-25-(tert-butoxycarbonyl)-2,2-dimethyl-4,23,28,37,46-pentaoxo-3,32,35,41,44-pentaoxa-24,29,38,47-tetraazatripentacontan-53-oic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study enzyme interactions and protein folding. In medicine, it has potential applications in drug development, particularly as a precursor for pharmaceuticals. In industry, it may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The pathways involved in these interactions may include signal transduction pathways, metabolic pathways, and gene expression pathways. Understanding the mechanism of action is crucial for developing new applications and improving the efficacy of existing ones.

Comparison with Similar Compounds

Compared to other similar compounds, (25R,52R)-52-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-25-(tert-butoxycarbonyl)-2,2-dimethyl-4,23,28,37,46-pentaoxo-3,32,35,41,44-pentaoxa-24,29,38,47-tetraazatripentacontan-53-oic acid stands out due to its unique structure and reactivity Similar compounds may include other peptides or peptidomimetics with different functional groups or protecting groups

Properties

Molecular Formula

C66H105N5O16

Molecular Weight

1224.6 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4R)-5-[(2-methylpropan-2-yl)oxy]-4-[[20-[(2-methylpropan-2-yl)oxy]-20-oxoicosanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C66H105N5O16/c1-65(2,3)86-61(76)35-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-34-58(73)70-56(63(79)87-66(4,5)6)36-37-57(72)68-39-41-81-43-46-84-49-60(75)69-40-42-82-44-45-83-48-59(74)67-38-28-27-33-55(62(77)78)71-64(80)85-47-54-52-31-25-23-29-50(52)51-30-24-26-32-53(51)54/h23-26,29-32,54-56H,7-22,27-28,33-49H2,1-6H3,(H,67,74)(H,68,72)(H,69,75)(H,70,73)(H,71,80)(H,77,78)/t55-,56-/m1/s1

InChI Key

YWLOWAZATOAHDO-JBFSERFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Origin of Product

United States

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